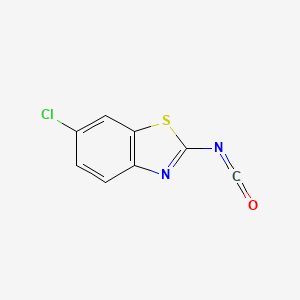

6-Chlorobenzothiazol-2-yl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chlorobenzothiazol-2-yl isocyanate is a useful research compound. Its molecular formula is C8H3ClN2OS and its molecular weight is 210.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that benzothiazole derivatives, including 6-chlorobenzothiazol-2-yl isocyanate, exhibit potent anticancer activity. For instance, compounds derived from this structure have shown selective cytotoxicity against various cancer cell lines, such as SKRB-3 (IC50 = 1.2 nM) and SW620 (IC50 = 4.3 nM) . The mechanism often involves apoptosis induction in cancer cells, making these compounds promising candidates for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound possess significant antibacterial and antifungal activities. For example, certain derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Agricultural Applications

Pesticidal Activity

In agricultural research, benzothiazole derivatives have been explored for their pesticidal properties. The structural features of this compound contribute to its effectiveness as a pesticide against a range of agricultural pests. Studies have shown that these compounds can inhibit the growth of harmful insects and fungi, thereby protecting crops from damage .

Materials Science

Polymer Chemistry

this compound is utilized in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group allows it to react with polyols to form urethane linkages, which are crucial for producing flexible and durable materials used in coatings, adhesives, and foams . The incorporation of benzothiazole moieties can enhance the thermal stability and mechanical properties of these polymers.

Case Study 1: Anticancer Activity

A study evaluated a series of benzothiazole derivatives based on this compound against multiple cancer cell lines. The results indicated a structure-activity relationship where specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF7) and colon cancer cells (HCT116) .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative treatments for bacterial infections .

Data Tables

| Application Area | Activity Type | IC50/MIC (μM/μg/mL) | Notes |

|---|---|---|---|

| Anticancer | Cytotoxicity | SKRB-3: 1.2 nM | Induces apoptosis in cancer cells |

| SW620: 4.3 nM | Selective against tumorigenic cell lines | ||

| Antimicrobial | Bacterial Inhibition | 50 μg/mL | Effective against resistant strains |

| Comparable to standard antibiotics | |||

| Agricultural Pesticide | Pest Control | Varies | Effective against various agricultural pests |

Análisis De Reacciones Químicas

Urea Formation via Amine Coupling

The most extensively studied reaction of 6-chlorobenzothiazol-2-yl isocyanate involves nucleophilic attack by amines to form substituted ureas. This reaction is critical for developing antimicrobial, antifungal, and kinase-inhibiting agents.

Key Findings:

-

Reaction with Aromatic Amines :

When reacted with substituted anilines, this compound forms diarylureas. For example: -

Reaction with Heterocyclic Amines :

The isocyanate reacts with heterocyclic amines like 6-methylbenzothiazol-2-amine to yield bis-heterocyclic ureas. For instance, coupling with 2-amino-6-methylbenzothiazole produced 1-(6-methylbenzothiazol-2-yl)-3-(6-chlorobenzothiazol-2-yl)urea in 73% yield .

Table 1: Representative Urea Derivatives and Reaction Yields

| Amine Reactant | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 3,4-Dichloroaniline | 1-(3,4-Dichlorophenyl)-3-(6-Cl-benzothiazol-2-yl)urea | 75 | Reflux, acetone, 6 h |

| 2,6-Dimethylaniline | 1-(2,6-Dimethylphenyl)-3-(6-Cl-benzothiazol-2-yl)urea | 34 | Reflux, acetone, 6 h |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-(6-Cl-benzothiazol-2-yl)urea | 54 | Reflux, dioxane, 12 h |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amine attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

-

Proton Transfer and Urea Formation : Rearrangement results in urea linkage (–NH–CO–NH– ) with elimination of HCl in some cases .

Notable Observations :

-

Steric hindrance from substituents on the amine (e.g., 2,6-dimethyl groups) reduces yields .

-

Electron-withdrawing groups (e.g., Cl) on the aryl amine enhance reactivity due to increased electrophilicity .

Stability and Handling

This compound is moisture-sensitive, requiring anhydrous conditions during reactions. Hydrolysis in aqueous media generates 6-chlorobenzothiazol-2-amine and CO₂ .

Synthetic Limitations

Propiedades

Fórmula molecular |

C8H3ClN2OS |

|---|---|

Peso molecular |

210.64 g/mol |

Nombre IUPAC |

6-chloro-2-isocyanato-1,3-benzothiazole |

InChI |

InChI=1S/C8H3ClN2OS/c9-5-1-2-6-7(3-5)13-8(11-6)10-4-12/h1-3H |

Clave InChI |

SLHVUKYTDRUSLD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)SC(=N2)N=C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.